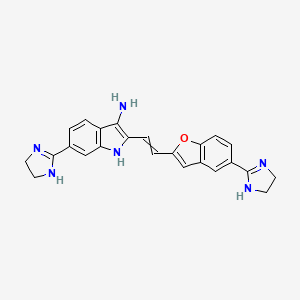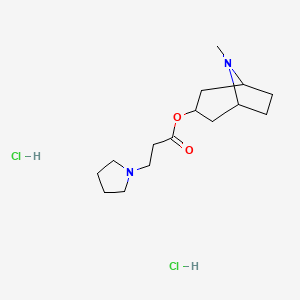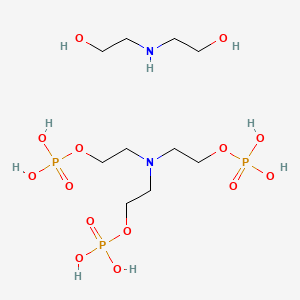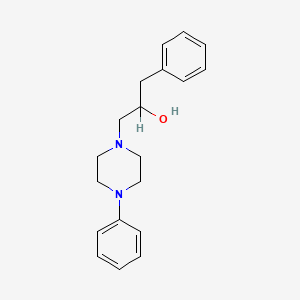
4'-Thio-3'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Thio-3’-deoxythymidine is a modified nucleoside analog where the oxygen atom at the 4’ position of the deoxyribose sugar is replaced by a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Thio-3’-deoxythymidine typically involves the substitution of the oxygen atom at the 4’ position with a sulfur atom. One common method includes the reaction of 5’-O-(4,4’-dimethoxytrityl)-2,3’-anhydrothymidine with cesium thiobenzoate in anhydrous dimethylformamide at elevated temperatures . This reaction yields the desired 4’-thio compound after subsequent deprotection steps.
Industrial Production Methods: While specific industrial production methods for 4’-Thio-3’-deoxythymidine are not extensively documented, the general approach involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high yields and purity, which are essential for subsequent applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Thio-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can revert oxidized forms back to the thio compound.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can react with the sulfur atom under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4’-Thio-3’-deoxythymidine has several notable applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-Thio-3’-deoxythymidine involves its incorporation into DNA, where it can disrupt normal nucleic acid processes. The sulfur atom at the 4’ position alters the compound’s interaction with enzymes involved in DNA synthesis and repair. This modification can inhibit DNA polymerases and other enzymes, leading to the termination of DNA chain elongation and ultimately affecting cellular replication and growth .
Comparación Con Compuestos Similares
- 4-Thio-2’-deoxyuridine
- 4-Thio-thymidine
- 6-Thio-2’-deoxyguanosine
Comparison: 4’-Thio-3’-deoxythymidine is unique due to its specific sulfur substitution at the 4’ position, which imparts distinct chemical and biological properties. Compared to other thio-nucleosides, it exhibits higher stability and resistance to enzymatic degradation, making it particularly useful in therapeutic and diagnostic applications .
Propiedades
Número CAS |
137819-79-5 |
|---|---|
Fórmula molecular |
C10H14N2O3S |
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O3S/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1 |
Clave InChI |
AWQMUZPJUKKIPU-JGVFFNPUSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](S2)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CCC(S2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)

![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)





![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)

